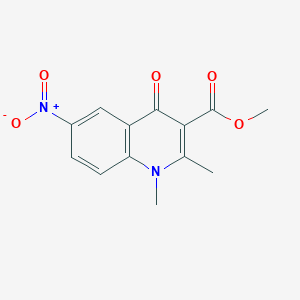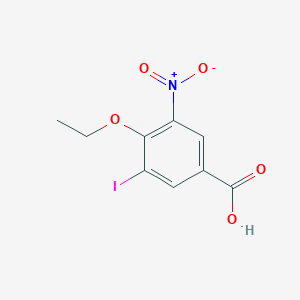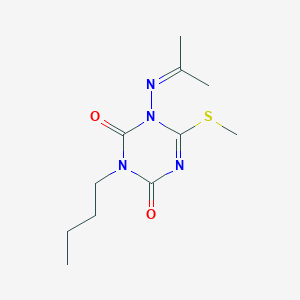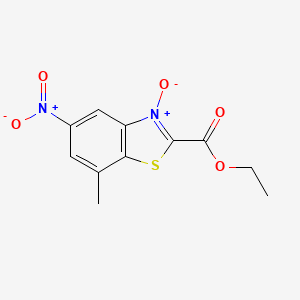
2-Amino-5-phenoxybenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-phenoxybenzenesulfonic acid is an organic compound with the molecular formula C12H11NO4S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 2-position and a phenoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenoxybenzenesulfonic acid typically involves the sulfonation of 2-Amino-5-phenoxybenzene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agent. The process can be summarized as follows:
Starting Material: 2-Amino-5-phenoxybenzene.
Sulfonation: The starting material is treated with sulfuric acid or oleum at elevated temperatures.
Isolation: The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Reduced phenoxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-phenoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Amino-5-phenoxybenzenesulfonic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a phenoxy group.
2-Amino-5-chlorobenzenesulfonic acid: Contains a chlorine atom instead of a phenoxy group.
Uniqueness
2-Amino-5-phenoxybenzenesulfonic acid is unique due to the presence of both an amino group and a phenoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
2-amino-5-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c13-11-7-6-10(8-12(11)18(14,15)16)17-9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZGGKWXQPXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
![2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)


![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)


![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)

